molecular formula C10H17N3O2 B13640032 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid

2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13640032
M. Wt: 211.26 g/mol
InChI Key: KDMVYRLKCBHFEE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1341452-89-8) is a substituted propanoic acid derivative featuring a pyrazole ring and an ethylamino side chain. The molecule combines a carboxylic acid group with a 5-methyl-substituted pyrazole, which may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-11-10(3,9(14)15)7-13-8(2)5-6-12-13/h5-6,11H,4,7H2,1-3H3,(H,14,15)

InChI Key

KDMVYRLKCBHFEE-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C(=CC=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors in the presence of hydrazine hydrate and acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as solvent choice, temperature, and catalyst can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The ethylamino and methyl groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups. Key structural and synthetic differences are summarized below:

Substituent Variations on the Pyrazole Ring

  • 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1247379-09-4): Differs in the position of the methyl group on the pyrazole ring (4-methyl vs. 5-methyl).
  • 2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1005629-50-4): Incorporates a trifluoromethyl group at the pyrazole 3-position, enhancing lipophilicity and metabolic stability compared to the parent compound. The CF₃ group could influence electronic properties and steric bulk .

Functional Group Modifications

  • Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate (): Replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity and may serve as a prodrug, requiring hydrolysis in vivo for activation. The absence of the 5-methyl pyrazole substituent reduces steric hindrance .
  • 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 796845-56-2, ): Lacks the ethylamino group and features a methyl group at the pyrazole 1-position. This simplification reduces hydrogen-bonding capacity and may limit interactions with polar targets .

Structural and Physicochemical Properties

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Solubility (Predicted) Purity (Reported)
2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid 1341452-89-8 5-methyl-pyrazole, ethylamino ~237.3 Moderate (polar solvents) N/A
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid 1247379-09-4 4-methyl-pyrazole, ethylamino ~237.3 Moderate N/A
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 1005629-50-4 5-methyl, 3-CF₃-pyrazole ~305.3 Low (lipophilic) 95%
Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate N/A Methyl ester, pyrazole ~211.2 High (organic solvents) Discontinued

Hydrogen-Bonding and Crystallographic Analysis

  • highlights the importance of graph-set analysis for understanding hydrogen-bond networks, which may explain differences in melting points or solubility among analogs .
  • Crystallographic Software: Tools like SHELX () and ORTEP () are used to resolve anisotropic displacement parameters and visualize molecular conformations. These programs confirm the stereochemical integrity of the ethylamino and pyrazole groups in related structures .

Biological Activity

2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name Methyl 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoate
CAS Number 1342149-94-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring structure allows for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Potential Biological Activities

Research indicates that this compound may exhibit the following biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
  • Anticancer Activity : Investigations have shown potential in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.

Case Studies

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial properties of several pyrazole derivatives, including 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. Results indicated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for Staphylococcus aureus .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of caspase pathways, suggesting its potential as a lead compound for cancer therapy .
  • Inflammation Reduction :
    • Research highlighted its ability to downregulate pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage models, indicating a possible role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, it is useful to compare it with other pyrazole derivatives:

Compound NameBiological Activity
2-(5-methyl-1H-pyrazol-1-yl)acetamideAndrogen receptor antagonist
Hydrazine-coupled pyrazolesAntileishmanial and antimalarial

The distinctive structural features of 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid contribute to its specific biological activities, differentiating it from other derivatives.

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